methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycinate
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Overview
Description
Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycinate is a chemical compound that belongs to the class of glycinates It is characterized by the presence of a methyl group, a 2,5-dichlorophenyl group, and a methylsulfonyl group attached to the glycinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycinate typically involves the reaction of 2,5-dichloroaniline with methylsulfonyl chloride to form the intermediate 2,5-dichlorophenyl methylsulfone. This intermediate is then reacted with glycine methyl ester hydrochloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amines or alcohols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycinate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichlorophenyl methylsulfone
- 2,5-Dichlorophenyl difluoromethyl sulfone
- 3,4-Dichlorophenyl methylsulfone
Uniqueness
Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycinate is unique due to the presence of the glycinate backbone, which imparts distinct chemical properties and potential applications compared to other similar compounds. Its combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-(2,5-dichloro-N-methylsulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-17-10(14)6-13(18(2,15)16)9-5-7(11)3-4-8(9)12/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJVSYVPQCLZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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